REACTION_CXSMILES
|
I[CH3:2].[O:3]=[S:4]1(=[O:16])[CH2:9][C:8](=O)[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]1[CH3:15].[C:17]([O-:20])([O-])=O.[K+].[K+]>CN(C=O)C>[CH3:15][N:5]1[C:6]2[CH:7]=[CH:11][CH:12]=[CH:13][C:14]=2[C:17](=[O:20])[C:9]([CH3:8])([CH3:2])[S:4]1(=[O:3])=[O:16] |f:2.3.4|
|
Name
|
|
Quantity
|
187 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
O=S1(N(C2=C(C(C1)=O)C=CC=C2)C)=O
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (20 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined solution is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by flash column (ethyl acetate-heptane v/v 10%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1S(C(C(C2=C1C=CC=C2)=O)(C)C)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |